molecular formula C12H15BrO3 B2604534 (4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid CAS No. 17693-39-9

(4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid

Cat. No.: B2604534
CAS No.: 17693-39-9
M. Wt: 287.153
InChI Key: PWFMMLDUJLXQOU-UHFFFAOYSA-N
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Description

(4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid is a brominated phenoxy acetic acid derivative with the molecular formula C₁₃H₁₅BrO₃ (CAS: 461026-71-1) . Its structure consists of a phenoxy ring substituted with bromine (at position 4), isopropyl (position 2), and methyl (position 5) groups, linked to an acetic acid moiety. The bromine atom enhances electrophilic reactivity, while the acetic acid group enables coordination or hydrogen bonding, making it versatile in chemical modifications .

Properties

IUPAC Name

2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-7(2)9-5-10(13)8(3)4-11(9)16-6-12(14)15/h4-5,7H,6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFMMLDUJLXQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid typically involves the bromination of 2-isopropyl-5-methylphenol followed by the reaction with chloroacetic acid. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the bromination process. The subsequent reaction with chloroacetic acid is usually carried out in the presence of a base such as sodium hydroxide to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent reactions in continuous flow reactors. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like ammonia or sodium hydroxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: De-brominated phenoxyacetic acid derivatives.

    Substitution: Amino or hydroxyl-substituted phenoxyacetic acid derivatives.

Scientific Research Applications

(4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to plant growth regulation and hormone analogs.

    Medicine: Research into potential pharmaceutical applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other functional groups on the phenyl ring play a crucial role in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of halogenated phenoxy acetic acids. Key structural analogues include:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight
(4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid 461026-71-1 C₁₃H₁₅BrO₃ Br (C4), iPr (C2), Me (C5), -COOH 305.17 g/mol
2-(4-Iodophenyl)acetic acid 90429-09-7 C₁₀H₉NO₇ I (C4), -COOH 255.18 g/mol
2-(2-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid 100388-17-8 C₉H₉BrO₄ Br (C2), -OH (C4), -OMe (C5), -COOH 277.07 g/mol
2-(2-Bromo-5-methoxyphenyl)acetic acid 181517-98-6 C₉H₉BrO₃ Br (C2), -OMe (C5), -COOH 259.07 g/mol

Key Observations :

  • Halogen Position : Bromine at position 4 (target compound) vs. position 2 (other brominated derivatives) alters electronic effects. Bromine at C4 increases steric hindrance but stabilizes electrophilic aromatic substitution .
  • Functional Groups : The acetic acid (-COOH) group enhances solubility in polar solvents and enables coordination chemistry, similar to its role in enhancing uranium adsorption in acetic acid-modified biochar (ASBB) .
  • Methoxy (-OMe): Electron-donating groups (e.g., in 2-(2-Bromo-5-methoxyphenyl)acetic acid) increase ring electron density, favoring electrophilic reactions at specific positions .

Physicochemical Properties

  • Acidity: The pKa of the acetic acid group is ~2.5–4.5, making it weakly acidic. Substituents like bromine (electron-withdrawing) lower the pKa, increasing acidity compared to non-halogenated analogues .
  • Solubility : Lipophilic substituents (e.g., iPr, Br) reduce water solubility, while polar groups (-COOH) enhance it. For example, the target compound is less water-soluble than 2-(4-hydroxy-5-methoxyphenyl)acetic acid due to bromine and isopropyl groups .

Research Findings and Functional Insights

Role of Acetic Acid Moieties in Adsorption

Studies on ASBB demonstrate that acetic acid modification introduces -COOH groups, enhancing uranium adsorption capacity by 55.8% compared to unmodified biochar . Similarly, the -COOH group in this compound could facilitate interactions with metals or organic cations, though direct evidence for this compound is lacking.

Comparative Performance in Uranium Removal

  • ASBB : Achieves 97.8% U(VI) removal at pH 6.0 due to -COOH/-COO⁻ groups .
  • HNO₃-Modified Biochar: Shows 32.6 mg/g adsorption capacity, attributed to increased surface acidity .

Biological Activity

(4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and agricultural science. This article explores its biological activity, including mechanisms of action, therapeutic potential, and applications based on various research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C12_{12}H15_{15}BrO3_3. Its structure features a bromine atom and an isopropyl group attached to a phenoxyacetic acid backbone, contributing to its unique biological properties.

The biological activity of this compound primarily involves:

  • Interaction with Enzymes and Receptors : The compound can bind to specific enzymes and receptors, modulating their activity. This binding can lead to various biological effects depending on the target pathways involved .
  • Auxin Mimicry : It acts similarly to natural plant hormones (auxins), influencing growth processes in plants such as cell elongation and division, which can enhance agricultural productivity.

Biological Activities

  • Antimicrobial Activity :
    • Research indicates that derivatives of this compound exhibit potent antibacterial effects against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. Specific compounds derived from this compound have shown significant inhibition rates, making them potential candidates for antibiotic development .
  • Antifungal Activity :
    • Certain derivatives have also demonstrated antifungal properties against Candida albicans, suggesting their utility in treating fungal infections .
  • Plant Growth Regulation :
    • As a plant growth regulator, it mimics indoleacetic acid, promoting various growth responses in plants. This property makes it valuable in agriculture for enhancing crop yields and managing plant growth.

Case Studies and Research Findings

StudyFindings
Study 1Compounds derived from this compound showed significant antibacterial activity against multiple strains of bacteria, with IC50_{50} values indicating effective concentrations for therapeutic use .
Study 2The compound's ability to act as an auxin has been linked to improved root development and overall plant health in controlled experiments, highlighting its agricultural applications.
Study 3In vitro studies demonstrated that certain derivatives could inhibit specific enzymes related to bacterial metabolism, suggesting a mechanism for their antimicrobial effects .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing (4-bromo-2-isopropyl-5-methylphenoxy)acetic acid, and how can regioselectivity be controlled during bromination?

  • Methodology : Use regioselective bromination of a precursor like 2-isopropyl-5-methylphenoxyacetic acid with bromine in acetic acid under controlled conditions (room temperature, 1:1 molar ratio). Monitor reaction progress via TLC and characterize intermediates via 1H^1H-NMR to confirm substitution patterns. Purify via recrystallization using ethanol/water mixtures to remove unreacted bromine .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation and single-crystal X-ray diffraction for absolute stereochemical validation. For routine analysis, use 13C^13C-NMR to verify the acetic acid moiety (δ ~170-175 ppm for carbonyl) and FT-IR to confirm phenolic ether linkages (C-O-C stretch ~1250 cm1^{-1}) .

Q. What are the key solubility and stability considerations for storage and experimental use?

  • Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) for biological assays and non-polar solvents (e.g., ethyl acetate) for synthetic work. Store at -20°C under inert gas (N2_2) to prevent bromine displacement or oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density distribution, focusing on the bromine atom’s electron-withdrawing effect. Experimentally, conduct Suzuki-Miyaura couplings with arylboronic acids using Pd(PPh3_3)4_4 as a catalyst. Compare reaction rates and yields with non-brominated analogs to quantify electronic effects .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodology : Replicate assays in orthogonal systems (e.g., enzyme inhibition vs. cell-based viability). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly. If discrepancies persist, evaluate cell membrane permeability via Caco-2 monolayer assays and metabolic stability in liver microsomes to identify confounding factors .

Q. How can computational modeling predict the compound’s interactions with biomolecular targets (e.g., enzymes)?

  • Methodology : Employ molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations using crystal structures of target proteins (e.g., cyclooxygenase-2). Validate predictions with mutagenesis studies targeting predicted binding residues. Correlate in silico binding scores with IC50_{50} values from enzymatic assays .

Q. What analytical approaches quantify trace impurities or byproducts in scaled-up syntheses?

  • Methodology : Implement UPLC-QTOF-MS with a C18 column (1.7 µm particles) for high-resolution separation. Use charged aerosol detection (CAD) for non-UV-active impurities. For halogenated byproducts, employ inductively coupled plasma mass spectrometry (ICP-MS) to detect residual bromine species at ppb levels .

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